N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-17(2)33-13-7-12-29-25(31)24-23(20-10-4-5-11-21(20)34-24)28-26(29)35-16-22(30)27-15-18-8-6-9-19(14-18)32-3/h4-6,8-11,14,17H,7,12-13,15-16H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNYQUNETXAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities . This article explores its pharmacological properties, including its antimicrobial , anticancer , and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A methoxybenzyl group.
- A benzofuro-pyrimidine core.
- A sulfanyl acetamide moiety.
This structural diversity suggests potential interactions with various biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 μM |
| Staphylococcus aureus | 16 μM |
| Candida albicans | 32 μM |
These results suggest the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. In vitro assays reveal that related compounds exhibit selective cytotoxicity towards cancer cell lines. For example:
- Compounds similar to this structure have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) .
- The presence of methoxy groups appears to enhance antiproliferative activity, indicating a structure-activity relationship that merits further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds in this class have also been documented. Research indicates that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response . This suggests that N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may possess therapeutic potential for inflammatory conditions.
Study on Antimicrobial Activity
A study published in MDPI evaluated various derivatives of benzofuro-pyrimidine compounds for their antimicrobial efficacy. The findings indicated that modifications to the core structure significantly influenced antimicrobial potency. The most effective derivatives had a combination of methoxy and sulfanyl groups, which enhanced their interaction with bacterial membranes .
Anticancer Research
In another research effort, the anticancer activity of methoxy-substituted pyrimidine derivatives was assessed using multiple cancer cell lines. The study highlighted a promising lead compound with an IC50 value of 3.1 µM against MCF-7 cells, demonstrating significant selectivity over non-cancerous cells . This underscores the potential for further development into targeted cancer therapies.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of related compounds has revealed their ability to modulate signaling pathways involved in inflammation. Specifically, studies have shown that these compounds can inhibit NF-kB activation, leading to reduced expression of inflammatory mediators . This finding positions N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide as a candidate for further exploration in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that certain derivatives demonstrate high efficacy against cancer cell lines such as HeLa (cervical adenocarcinoma) and low cytotoxicity against normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
| Compound | Cell Line Tested | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| Compound A | HeLa | 0.06 | Low |
| Compound B | MCF7 | 0.15 | Moderate |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been screened against various pathogens, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Neurological Applications
Research indicates that derivatives of this compound may serve as gamma-secretase inhibitors, which are relevant in the treatment of Alzheimer's disease. The design of these inhibitors aims to improve selectivity and potency against the enzyme responsible for amyloid plaque formation .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Study : In a study published in MDPI, researchers synthesized various pyrimidine derivatives and tested their anticancer activities. One compound demonstrated an IC50 value of 0.06 µM against HeLa cells while exhibiting minimal toxicity to normal liver cells .
- Antimicrobial Screening : A series of compounds were evaluated for their antimicrobial activities against ESKAPE pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
